6-Chloro-2-iodo-3-pentafluoroethylpyridine
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Overview
Description
6-Chloro-2-iodo-3-pentafluoroethylpyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, iodine, and pentafluoroethyl groups attached to the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-3-pentafluoroethylpyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine rings followed by the introduction of the pentafluoroethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodo-3-pentafluoroethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium fluoride in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Chloro-2-iodo-3-pentafluoroethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodo-3-pentafluoroethylpyridine involves its interaction with molecular targets through its halogen and pentafluoroethyl groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-iodopyridine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
- 2-Fluoro-3-formyl-4-iodopyridine
- 5-Chloro-2-iodopyridine
Uniqueness
6-Chloro-2-iodo-3-pentafluoroethylpyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and specific molecular interactions.
Properties
IUPAC Name |
6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5IN/c8-4-2-1-3(5(14)15-4)6(9,10)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHNBQBOIXDNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(C(F)(F)F)(F)F)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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